6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE

Medicinal chemistry Bioisosterism Molecular design

6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane (CAS 1363383-36-1) is an N-Boc-protected 3-azabicyclo[3.1.1]heptane building block featuring a hydroxymethyl substituent at the 6-position. This compound belongs to a class of saturated, sp³-rich bicyclic amines that serve as three-dimensional bioisosteres for meta-substituted pyridines and nonclassical piperidine isosteres.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1363383-36-1
Cat. No. B1529574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
CAS1363383-36-1
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C1)C2CO
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3
InChIKeyXDTLBQKKUHTYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane (CAS 1363383-36-1): A Saturated Bioisostere Building Block for Pyridine and Piperidine Replacement


6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane (CAS 1363383-36-1) is an N-Boc-protected 3-azabicyclo[3.1.1]heptane building block featuring a hydroxymethyl substituent at the 6-position. This compound belongs to a class of saturated, sp³-rich bicyclic amines that serve as three-dimensional bioisosteres for meta-substituted pyridines and nonclassical piperidine isosteres [1]. The rigid bicyclo[3.1.1]heptane framework imposes precise exit vector geometry, mapping onto the substitution pattern of 3,5-disubstituted pyridines with near-identical angles (124–126° vs. 125°) while providing a fully saturated scaffold that dramatically improves drug-like physicochemical properties [2]. Commercially available from multiple suppliers in 97–98% purity, this protected building block enables modular incorporation of the 3-aza-bicyclo[3.1.1]heptane core into lead compounds via standard Boc-deprotection and subsequent derivatization at both the bridgehead amine and hydroxymethyl positions .

Why N-Boc-4-(hydroxymethyl)piperidine or Pyridine Building Blocks Cannot Substitute 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane


Generic substitution with monocyclic piperidine or planar pyridine building blocks fails because these alternatives lack the defined, rigid exit vector geometry and saturated sp³ character of the 3-azabicyclo[3.1.1]heptane scaffold. N-Boc-4-(hydroxymethyl)piperidine (MW 215.29, CAS 123855-51-6) exists in dynamic chair–boat equilibrium, producing a distribution of substituent orientations that cannot consistently reproduce the precise 124–126° inter-vector angle required for meta-substituted arene/pyridine mimicry [1]. Conversely, pyridine-based building blocks are planar and aromatic, undermining the 'escape from flatland' strategy proven to enhance solubility, metabolic stability, and intellectual property position in drug discovery [2]. Only the 3-azabicyclo[3.1.1]heptane core simultaneously delivers saturated, sp³-rich character and geometrically defined exit vectors that map precisely onto the substitution pattern of 3,5-disubstituted pyridines, as validated by X-ray crystallographic analysis [3].

Quantitative Differentiation Evidence for 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane Against Closest Scaffold Alternatives


Exit Vector Geometry: 3-Azabicyclo[3.1.1]heptane Core Preserves Pyridine Angular Parameters Within 1°, Monocyclic Piperidine Cannot

X-ray crystallographic analysis of N-Boc-protected 3-azabicyclo[3.1.1]heptane derivatives reveals that the angle ϕ between the two bridgehead exit vectors is 124–126°, essentially identical to the 125° angle measured for a representative 3,5-disubstituted pyridine [1]. The inter-substituent distance d is 4.79–4.81 Å for the saturated scaffold versus 5.06 Å for pyridine, a deviation of only ~0.25 Å [1]. The bridgehead-to-bridgehead distance r is 2.12 Å versus 2.41 Å for pyridine [1]. In contrast, monocyclic N-Boc-piperidine exhibits no fixed exit vector geometry; its solution-phase conformational equilibrium between chair and boat forms produces a distribution of substituent orientations that cannot be defined as a single angular parameter, precluding reliable mimicry of the meta-substituted pyridine pharmacophore [2].

Medicinal chemistry Bioisosterism Molecular design Exit vector analysis

Metabolic Stability: 11-Fold Reduction in Intrinsic Clearance When Pyridine Is Replaced by 3-Azabicyclo[3.1.1]heptane in Rupatadine

In a direct head-to-head comparison, the antihistamine drug Rupatadine (containing a 3,5-disubstituted pyridine ring) and its 3-azabicyclo[3.1.1]heptane analog (compound 52, as free base) were incubated in human liver microsomes [1]. Intrinsic clearance (CLint) decreased from 517 to 47 µL min⁻¹ mg⁻¹, an 11.0-fold reduction [1]. The corresponding half-life (t₁/₂) increased from 3.2 minutes to 35.7 minutes, an 11.2-fold prolongation [1]. This demonstrates that the saturated 3-aza-BCHep core dramatically attenuates cytochrome P450-mediated oxidative metabolism compared to the parent pyridine-containing drug [1].

Drug metabolism Pharmacokinetics Intrinsic clearance Liver microsomes

Aqueous Solubility: 12.6-Fold Increase and Lipophilicity Reduction When Pyridine Is Replaced by 3-Azabicyclo[3.1.1]heptane

Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane core (compound 52) increased aqueous solubility from 29 µM to 365 µM—a 12.6-fold improvement [1]. Simultaneously, experimental lipophilicity (logD) decreased from >4.5 to 3.8 [1]. Notably, calculated clogP remained nearly unchanged (5.1 vs. 5.2), confirming that the solubility and lipophilicity improvements arise from the saturated sp³ character of the bicyclic scaffold rather than from changes in calculated partitioning [1]. In a related study, replacement of the central benzene ring in Sonidegib with a saturated bicyclo[3.1.1]heptane scaffold improved solubility from 6 µM to 34 µM (>500% increase) [2].

Solubility Lipophilicity LogD Drug-likeness

Conformational Control: cis-3-Substituted 6-Azabicyclo[3.1.1]heptanes Are Three-Dimensional Analogs of the Piperidine Chair; trans Isomers Are Unique Boat Scaffolds

Exit vector plot (EVP) analysis of 3-substituted 6-azabicyclo[3.1.1]heptane diastereomers reveals that cis isomers map onto the exit vector space of 1,4-disubstituted piperidine chair conformers, providing a conformationally locked, sp³-rich surrogate for this ubiquitous pharmacophore [1]. The trans isomers occupy a distinct region of exit vector space corresponding to an unusual 'boat' piperidine geometry that has no direct monocyclic counterpart [1]. This is in contrast to N-Boc-piperidine itself, which interconverts between chair conformers at room temperature and does not present a single, defined exit vector geometry to a biological target [2]. The 3-azabicyclo[3.1.1]heptane core (a regioisomeric variant with nitrogen at the 3-position) provides analogous conformational rigidity, with the nitrogen position enabling direct mimicry of pyridine's H-bond acceptor character while preserving saturated scaffold properties [3].

Conformational analysis Piperidine isostere Exit vector plot Drug design

Scalability: 3-Azabicyclo[3.1.1]heptane Building Blocks Accessible at Multigram to Decagram Scale via Robust Synthetic Routes

The 3-azabicyclo[3.1.1]heptane scaffold benefits from a general, scalable synthetic approach via reduction of spirocyclic oxetanyl nitriles, with the method demonstrated and characterized for multigram preparation [1]. The closely related 6-azabicyclo[3.1.1]heptane scaffold has been produced at up to 400 g scale in a single run for the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid intermediate, and up to 100 g scale for N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid diastereomeric mixtures [2]. Fluorinated 6-azabicyclo[3.1.1]heptane analogs have been prepared in gram to decagram scale using commercially available fluorination agents [3]. In contrast, the corresponding N-Boc-4-(hydroxymethyl)piperidine (CAS 123855-51-6) is a commodity building block with no defined exit-vector geometry, and its procurement does not confer the IP or pharmacokinetic advantages demonstrated for the bicyclic system .

Process chemistry Scalable synthesis Building block supply Medicinal chemistry

Procurement-Driven Application Scenarios for 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane in Drug Discovery


Replacement of 3,5-Disubstituted Pyridine in Lead Series Requiring Improved Metabolic Stability and Solubility

When a lead compound containing a 3,5-disubstituted pyridine ring exhibits high intrinsic clearance (e.g., CLint > 500 µL min⁻¹ mg⁻¹ in human liver microsomes) and poor aqueous solubility (< 30 µM), 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane provides the protected building block for synthesizing a saturated bioisostere. Evidence from the Rupatadine-to-aza-BCHep replacement demonstrates an 11-fold reduction in CLint and >12-fold increase in solubility [1]. Boc deprotection reveals the free 3-aza-BCHep amine for further functionalization; the 6-hydroxymethyl group serves as a handle for ester/ether/amide coupling or oxidation to the carboxylic acid [2].

Conformationally Constrained Piperidine Replacement in CNS or Kinase Programs

For drug targets requiring a 1,4-disubstituted piperidine pharmacophore (e.g., kinase hinge binders, GPCR ligands), 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane offers a rigid, sp³-rich scaffold with a single conformational state that mimics the piperidine chair [1]. The 3-aza regioisomer uniquely provides a hydrogen-bond acceptor nitrogen that maps geometrically onto the pyridine nitrogen, enabling retention of key polar interactions while gaining the metabolic and solubility advantages of the saturated scaffold [2]. Procurement of the Boc-protected building block with the pre-installed hydroxymethyl group eliminates the need for late-stage bridgehead functionalization .

Scaffold-Hopping Campaign for Intellectual Property Generation Around Pyridine- or Piperidine-Containing Clinical Candidates

When pursuing a fast-follower or patent-circumvention strategy, 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane enables replacement of the core aromatic or heterocyclic scaffold with a saturated, patent-unencumbered alternative. The scaffold has been validated in a direct head-to-head comparison with the marketed drug Rupatadine, showing improved physicochemical properties (solubility, logD, metabolic stability) while retaining structural fidelity to the original pharmacophore geometry [1]. The building block's dual functionalization handles (Boc-amine and hydroxymethyl) support rapid analog generation for SAR exploration [2].

Fragment-Based Drug Discovery Requiring sp³-Rich, Vector-Defined Fragment Libraries

For fragment screening libraries emphasizing three-dimensionality and metabolic stability, 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane serves as a core fragment with precisely defined exit vectors (ϕ = 124–126°, d = 4.79–4.81 Å) that map onto the geometry of meta-substituted pyridines and benzenes [1]. Its molecular weight (227.3 g/mol) and sp³ carbon fraction conform to fragment library design guidelines [2]. Procurement of the Boc-protected form enables direct incorporation into fragment synthesis workflows with subsequent deprotection and elaboration .

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